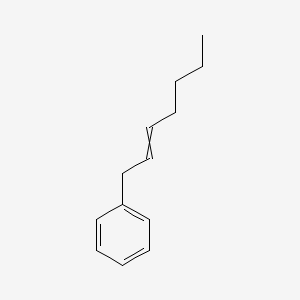

Hept-2-enylbenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18 |

|---|---|

Molecular Weight |

174.28 g/mol |

IUPAC Name |

hept-2-enylbenzene |

InChI |

InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-9,11-12H,2-4,10H2,1H3 |

InChI Key |

ZXOFDLMHPUQRCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Hept 2 Enylbenzene and Analogous Structures

Regioselective and Stereoselective Synthesis of the Alkene Moiety

The formation of the double bond is a critical step in the synthesis of hept-2-enylbenzene. Several reaction classes are instrumental in achieving the desired geometry and location of this functional group.

Alkenylation Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Alkenylation reactions, which form a carbon-carbon double bond by coupling a carbonyl compound with a phosphorus-stabilized carbanion, are a cornerstone of alkene synthesis.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. lumenlearning.comnumberanalytics.com Discovered by Georg Wittig in 1954, this method is widely used for preparing a diverse range of alkenes. lumenlearning.com The reaction typically proceeds through a nucleophilic addition of the ylide to the carbonyl, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane ring. lumenlearning.comwikipedia.org This four-membered ring then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome can be influenced by the nature of the ylide; unstabilized ylides often lead to (Z)-alkenes, while stabilized ylides generally favor the formation of (E)-alkenes. numberanalytics.com

A significant modification of this approach is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This method employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A key advantage of the HWE reaction is its strong preference for the formation of (E)-alkenes, which is driven by the thermodynamic stability of the intermediates. wikipedia.orgorganic-chemistry.org The water-soluble nature of the dialkylphosphate byproduct also simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org The HWE reaction is highly reliable for creating (E)-alkenes from aldehydes and ketones. nrochemistry.com For instance, the reaction of diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonates with aldehydes in the presence of potassium hydroxide (B78521) yields (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes with high stereoselectivity. nih.gov

| Reaction | Reagent Type | Typical Product Stereochemistry | Byproduct |

| Wittig Reaction | Phosphonium Ylide | (Z)-alkene (with unstabilized ylides) | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-alkene (predominantly) | Dialkylphosphate salt |

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, catalyzed by metal complexes, typically involving ruthenium or molybdenum. wikipedia.orgsigmaaldrich.com This reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry, offers a versatile route to complex alkenes. wikipedia.org

The mechanism involves the [2+2] cycloaddition of an alkene to a metal alkylidene, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then break apart in a retro [2+2] cycloaddition to yield a new alkene and a new metal alkylidene, propagating the catalytic cycle. libretexts.org

For the synthesis of a molecule like this compound, cross-metathesis (CM) would be the relevant approach. sigmaaldrich.comlibretexts.org This intermolecular reaction brings together two different alkenes. For example, the cross-metathesis of styrene (B11656) with 1-hexene, in the presence of a suitable catalyst like a Grubbs catalyst, could theoretically produce this compound. However, controlling the selectivity to avoid a mixture of homocoupled and cross-coupled products can be a challenge. libretexts.org

| Metathesis Type | Description | Application Example for this compound Synthesis |

| Cross-Metathesis (CM) | Intermolecular reaction between two different alkenes. sigmaaldrich.com | Reaction of styrene with 1-hexene. |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. sigmaaldrich.com | Not directly applicable for the primary synthesis of acyclic this compound. |

Elimination Reactions for Defined Alkene Geometry

Elimination reactions, particularly the E2 mechanism, provide another pathway to stereoselectively form alkenes. The E2 reaction is a single-step process where a base removes a proton, and a leaving group departs simultaneously, forming a double bond. saskoer.ca

The stereochemical outcome of an E2 reaction is dictated by the anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.inchemtube3d.com This geometric requirement means that the conformation of the starting material directly influences the geometry of the resulting alkene. chemistrysteps.com By choosing an appropriate substrate and base, it is possible to favor the formation of a specific isomer. Generally, E2 reactions are stereoselective for the formation of the more stable trans (E)-alkene, as this arises from the more stable staggered conformation of the starting material. saskoer.cachemistrysteps.com The rate of E2 reactions is also influenced by the substitution pattern, with more substituted halides reacting faster due to the increased stability of the partially formed double bond in the transition state. iitk.ac.in

Coupling Reactions Involving Aromatic and Alkenyl Fragments

An alternative strategy for constructing this compound involves forming the carbon-carbon bond between a pre-formed aromatic ring and an alkenyl chain. This is typically achieved through transition metal-catalyzed cross-coupling reactions or the use of organometallic reagents.

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. researchgate.net

The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.org This reaction is a versatile method for creating substituted alkenes and typically shows excellent trans selectivity. researchgate.netorganic-chemistry.org For the synthesis of this compound, a Heck reaction could involve coupling phenyl iodide or bromide with 1-heptene.

The Suzuki reaction is another powerful method that couples an organoboron species (like a boronic acid) with an organohalide. byjus.comwikipedia.org It is widely used to synthesize styrenes, polyolefins, and substituted biphenyls under relatively mild conditions. researchgate.netbyjus.com A potential Suzuki route to this compound could involve the reaction of phenylboronic acid with a 1-halo-2-heptene. The reaction proceeds with retention of the double bond's configuration. wikipedia.org

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org To synthesize this compound via this route, one could first couple phenylacetylene (B144264) with a suitable five-carbon alkyl halide and then perform a stereoselective reduction of the resulting internal alkyne to the desired (E)- or (Z)-alkene. rsc.orgresearchgate.net This two-step approach offers excellent control over the final alkene geometry. researchgate.net

| Coupling Reaction | Aromatic Partner | Alkenyl/Alkynyl Partner | Key Features |

| Heck Reaction | Aryl Halide/Triflate | Alkene (e.g., 1-heptene) | Forms substituted alkenes, often with high trans selectivity. researchgate.netorganic-chemistry.org |

| Suzuki Reaction | Arylboronic Acid | Alkenyl Halide | Mild conditions, commercially available reagents. researchgate.netbyjus.com |

| Sonogashira Coupling | Aryl Halide | Terminal Alkyne | Forms an internal alkyne, which can be selectively reduced to an E- or Z-alkene. rsc.orgresearchgate.net |

Organometallic Reagent Applications (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles and bases that are fundamental to organic synthesis. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

Grignard reagents (R-MgX) are formed by reacting an alkyl or aryl halide with magnesium metal. wikipedia.orgbyjus.com They are highly reactive and can be used to form carbon-carbon bonds by reacting with various electrophiles. byjus.com For example, a Grignard reagent like phenylmagnesium bromide could potentially react with a suitable electrophilic heptenyl derivative. acs.orgchegg.com

Organolithium reagents (R-Li) are even more reactive than Grignard reagents. mmcmodinagar.ac.in They are prepared by reacting an alkyl or aryl halide with lithium metal. transformationtutoring.com These reagents are powerful nucleophiles that can participate in coupling reactions. For instance, an iron-catalyzed cross-coupling between an organolithium compound and an alkenyl iodide can proceed with high stereospecificity, providing another potential route to structures like this compound. organic-chemistry.org

| Organometallic Reagent | General Formula | Preparation | Reactivity |

| Grignard Reagent | R-MgX | Alkyl/Aryl Halide + Mg wikipedia.org | Strong nucleophile and base. sigmaaldrich.com |

| Organolithium Reagent | R-Li | Alkyl/Aryl Halide + Li transformationtutoring.com | More reactive than Grignard reagents; strong nucleophile and base. wikipedia.orgmmcmodinagar.ac.in |

Rearrangement-Based Synthetic Routes

Rearrangement reactions are a cornerstone of organic synthesis, allowing for the construction of complex molecular frameworks from simpler precursors. In the context of this compound synthesis, Claisen rearrangements and isomerization reactions are particularly relevant.

The Claisen rearrangement is a powerful and versatile tandfonline.comtandfonline.com-sigmatropic rearrangement that has been widely used in organic synthesis. wikipedia.org The reaction typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org A variation of this, the aromatic Claisen rearrangement, involves the rearrangement of an allyl phenyl ether to an o-allylphenol upon heating. libretexts.org This process occurs through a concerted, intramolecular mechanism, passing through a cyclic, six-membered transition state. wikipedia.orglibretexts.org

The initial product of the aromatic Claisen rearrangement is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the more stable aromatic phenol (B47542). libretexts.org Evidence for the intramolecular nature of this reaction has been confirmed through crossover experiments. wikipedia.org

While the direct synthesis of this compound via a Claisen rearrangement is not extensively documented in readily available literature, the synthesis of analogous structures through variations of the Claisen rearrangement is well-established. These variations often involve the reaction of an allylic alcohol with an orthoester (Johnson-Claisen rearrangement) or the reaction of an allylic carboxylate with a strong base (Ireland-Claisen rearrangement). wikipedia.org For instance, a one-pot carboalumination-Claisen rearrangement-addition reaction has been developed to produce complex allylic alcohols from simple starting materials. pitt.edu

A study on the allylation of phenol using natural zeolites as catalysts demonstrated the formation of allyl phenyl ether with high yields. researchgate.netub.ro At higher temperatures, the formation of allyl phenols was observed, which the authors suggest is a result of direct C-allylation rather than a Claisen rearrangement of the initially formed allyl phenyl ether. ub.ro The mechanism of the Claisen rearrangement of allyl phenyl ether has been studied from a theoretical perspective using Bonding Evolution Theory, which details the step-by-step changes in electron localization along the reaction pathway. rsc.org

| Rearrangement Type | Reactants | Products | Key Features |

|---|---|---|---|

| Aromatic Claisen | Allyl phenyl ether | o-Allylphenol | Thermal rearrangement, intramolecular. libretexts.org |

| Johnson-Claisen | Allylic alcohol and an orthoester | γ,δ-Unsaturated ester | Often acid-catalyzed and requires high temperatures. wikipedia.org |

| Ireland-Claisen | Allylic carboxylate and a strong base | γ,δ-Unsaturated carboxylic acid | Proceeds via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. wikipedia.org |

Isomerization reactions provide another strategic avenue for the synthesis of specific alkene isomers like this compound. These reactions involve the migration of a double or triple bond within a molecule and are often catalyzed by transition metals or strong bases.

The isomerization of internal alkynes to terminal alkynes, known as the "alkyne zipper" reaction, is a contra-thermodynamic process typically carried out under strongly basic conditions. mdpi.com While this reaction moves the triple bond to the end of a carbon chain, the reverse process, isomerizing a terminal alkyne to an internal one, can also be achieved. mdpi.com For instance, the isomerization of hept-3-yne-1-ol to the corresponding terminal alkyne was achieved in 85% yield using a KAPA reagent. pitt.edu The isomerization of alkynes can also be catalyzed by transition metal complexes, such as those of iridium, which can convert internal alkynes to allenes. mdpi.com

The isomerization of olefins (alkenes) is a widely used method for synthesizing specific isomers. researchgate.net Transition metal catalysts, including complexes of palladium, ruthenium, cobalt, and chromium, are effective for these transformations. organic-chemistry.orglibretexts.org For example, a palladium-catalyzed isomerization of terminal olefins using 2-PyPPh2 as a ligand affords trans-2-olefins with high regio- and stereoselectivity under mild conditions. organic-chemistry.org Similarly, a ruthenium complex has been shown to be highly efficient for the mono-isomerization of various alkenes to the corresponding E-products. organic-chemistry.org

The mechanism of transition metal-catalyzed alkene isomerization can proceed through two main pathways: a η¹-alkyl intermediate pathway or a η³-allyl intermediate pathway. libretexts.org In some cases, particularly with electrophilic cationic palladium salts, the isomerization is proposed to proceed via a bound carbocation that enters the π-allyl pathway. nsf.gov

| Catalyst System | Substrate Type | Product Selectivity | Reference |

|---|---|---|---|

| Pd-complex with 2-PyPPh2 ligand | Terminal olefins | trans-2-olefins | organic-chemistry.org |

| Ruthenium complex | Multifunctional alkenes | E-products | organic-chemistry.org |

| Cobalt(I) complex | Terminal alkenes (including allylbenzenes) | Z-2-alkenes | organic-chemistry.org |

| Chromium catalyst with HBpin/LiOtBu | Alkenes | Thermodynamically stable isomers | organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing alkylbenzenes like this compound, green approaches focus on using renewable feedstocks, employing environmentally benign catalysts, and improving atom economy.

One promising green strategy involves the synthesis of linear alkylbenzenes (LABs) from biomass-derived materials. For example, researchers have demonstrated the synthesis of LABs from furan (B31954) (derivable from biomass) and linear alkenes via a Diels-Alder cycloaddition followed by acid-catalyzed dehydration. tandfonline.comresearchgate.net This method utilizes solid Brønsted acid catalysts, such as niobic acid, which are less corrosive and harmful than the traditional Friedel-Crafts catalysts like HF or AlCl₃. tandfonline.comresearchgate.net Furthermore, this pathway can produce highly linear 1-phenylalkanes, which exhibit excellent biodegradability. tandfonline.com

Another green approach focuses on improving the efficiency and reducing the waste generated in traditional alkylbenzene production. Researchers have developed a technique for the direct alkylation of benzenes with alkanes using a Pd/zeolite catalyst. eurekalert.org This method avoids the use of alkyl halides as alkylating agents, thereby eliminating the production of toxic halogen byproducts. eurekalert.org The only byproduct of this direct alkylation is harmless molecular hydrogen. eurekalert.org

The use of natural oils as a feedstock for linear alkylbenzene production is also being explored. google.com This process typically involves the deoxygenation of the natural oil to form paraffins, which are then dehydrogenated to mono-olefins. These olefins are subsequently used to alkylate benzene (B151609). google.com

Solvent selection is another critical aspect of green chemistry. whiterose.ac.uk The use of safer, more environmentally friendly solvents, or even solvent-free conditions, can significantly reduce the environmental impact of a synthetic process. researchgate.netrsc.org

| Approach | Feedstocks | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Diels-Alder/Dehydration | Biomass-derived furan, linear alkenes | Solid acid catalysts (e.g., niobic acid) | Avoids corrosive catalysts, produces highly biodegradable products. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| Direct Alkylation | Benzene, alkanes | Pd/zeolite catalyst | Eliminates halogenated byproducts, high atom economy. eurekalert.org | eurekalert.org |

| Natural Oil Conversion | Natural oils | Deoxygenation and dehydrogenation catalysts | Utilizes renewable feedstocks. google.com | google.com |

Reaction Chemistry and Mechanistic Investigations of Hept 2 Enylbenzene

Electrophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in Hept-2-enylbenzene is an electron-rich center, making it susceptible to attack by electrophiles. This reactivity is central to several important addition reactions, including halogenation, hydroboration-oxidation, and hydrohalogenation.

Halogenation Mechanisms

The halogenation of alkenes, such as this compound, with bromine (Br₂) or chlorine (Cl₂) proceeds through an electrophilic addition mechanism. mt.com As the halogen molecule approaches the π-bond of the alkene, the electron-rich double bond induces a dipole in the halogen molecule, making one halogen atom electrophilic. libretexts.orglibretexts.org

The mechanism involves two main steps:

Formation of a Halonium Ion: The electrophilic halogen atom is attacked by the alkene's π-electrons, forming a cyclic halonium ion intermediate (e.g., a bromonium or chloronium ion). libretexts.orgmasterorganicchemistry.com In this three-membered ring, the positive charge is shared between the halogen and the two carbon atoms of the original double bond. libretexts.org

Nucleophilic Attack: The remaining halide ion (Br⁻ or Cl⁻), acting as a nucleophile, attacks one of the carbons of the cyclic intermediate. masterorganicchemistry.com This attack occurs from the side opposite to the halonium ion bridge, a process known as backside attack, which is characteristic of Sₙ2 reactions. libretexts.orgmasterorganicchemistry.com

This mechanistic pathway dictates the stereochemical outcome of the reaction, resulting in the anti-addition of the two halogen atoms across the double bond. libretexts.orgmasterorganicchemistry.com For this compound, this reaction yields a vicinal dihalide, specifically (2,3-dihaloheptyl)benzene.

Table 1: Halogenation of this compound

| Reactant | Reagent | Intermediate | Product | Stereochemistry |

|---|---|---|---|---|

| This compound | Br₂ in CCl₄ | Cyclic Bromonium Ion | (2,3-dibromoheptyl)benzene | Anti-addition |

| This compound | Cl₂ in CH₂Cl₂ | Cyclic Chloronium Ion | (2,3-dichloroheptyl)benzene | Anti-addition |

Hydroboration and Oxidation Pathways

Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol. byjus.comwikipedia.org This reaction is notable for its anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orgmasterorganicchemistry.com

The reaction pathway is as follows:

Hydroboration: Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond of this compound. wikipedia.org This is a concerted reaction where the boron atom adds to the less sterically hindered carbon of the double bond (C-3), and a hydrogen atom adds to the more substituted carbon (C-2). libretexts.orgredalyc.org The process is a syn-addition, meaning both the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The initial monoalkylborane can react with two more alkene molecules to form a trialkylborane. byjus.comwikipedia.org

Oxidation: The resulting trialkylborane is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). masterorganicchemistry.com The oxidation step proceeds with retention of stereochemistry, where the carbon-boron bond is replaced by a carbon-oxygen bond. wikipedia.orgmasterorganicchemistry.com

The net result is the addition of water across the double bond in an anti-Markovnikov fashion, yielding 1-phenylheptan-3-ol from this compound. periodicchemistry.com

Table 2: Hydroboration-Oxidation of this compound

| Step | Reagents | Key Features | Product of Step |

|---|---|---|---|

| 1. Hydroboration | BH₃·THF | Anti-Markovnikov, Syn-addition | Tris(1-phenylheptan-3-yl)borane |

| 2. Oxidation | H₂O₂, NaOH | Retention of stereochemistry | 1-phenylheptan-3-ol |

Hydration and Hydrohalogenation Studies

Hydration and hydrohalogenation are classic electrophilic addition reactions that follow Markovnikov's rule. chemistrysteps.comleah4sci.com This rule states that in the addition of a protic acid (like H₂O or HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the other group attaches to the carbon that forms the more stable carbocation. libretexts.orglibretexts.org

Hydrohalogenation: When this compound reacts with a hydrogen halide (HX, such as HBr or HCl), the initial step is the protonation of the double bond. Protonation of C-3 leads to the formation of a secondary carbocation at C-2. This carbocation is particularly stable because it is also benzylic, allowing the positive charge to be delocalized into the adjacent phenyl ring. The halide ion (X⁻) then attacks this stable carbocation. The resulting product is (2-haloheptyl)benzene.

Acid-Catalyzed Hydration: This reaction, typically carried out with dilute sulfuric acid, follows a similar mechanism. The alkene is first protonated to form the most stable carbocation (the benzylic carbocation at C-2). A water molecule then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting oxonium ion yields the alcohol. For this compound, this Markovnikov addition results in the formation of 1-phenylheptan-2-ol. chemistrysteps.com

Table 3: Markovnikov Additions to this compound

| Reaction | Reagent | Intermediate | Product | Regioselectivity |

|---|---|---|---|---|

| Hydrohalogenation | HBr | Secondary, Benzylic Carbocation | (2-Bromoheptyl)benzene | Markovnikov |

| Hydration | H₂O, H₂SO₄ (cat.) | Secondary, Benzylic Carbocation | 1-phenylheptan-2-ol | Markovnikov |

Catalytic Transformations Involving this compound

The alkene moiety of this compound is also reactive in various metal-catalyzed transformations, which are fundamental in modern organic synthesis.

Hydrogenation Mechanisms

Catalytic hydrogenation is a process that reduces the carbon-carbon double bond to a single bond through the addition of molecular hydrogen (H₂). wikipedia.org This reaction is typically carried out in the presence of a solid metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgchemguide.co.uk

The reaction is a form of heterogeneous catalysis, occurring on the surface of the metal catalyst. wikipedia.orglibretexts.org The generally accepted Horiuti-Polanyi mechanism involves the following steps: wikipedia.org

Adsorption: Both the this compound molecule and hydrogen gas are adsorbed onto the active sites of the catalyst surface. The H-H bond in H₂ dissociates into individual hydrogen atoms bound to the metal.

Hydrogen Addition: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the double bond.

Desorption: Once saturated, the product molecule, heptylbenzene, detaches from the catalyst surface.

This mechanism explains the observed syn-stereochemistry of the addition, as both hydrogen atoms are delivered from the same face of the alkene, the catalyst surface. libretexts.orgyoutube.com

Table 4: Catalytic Hydrogenation of this compound

| Reactants | Catalyst | Product | Key Mechanistic Feature |

|---|---|---|---|

| This compound, H₂ | Pd/C, PtO₂, or Raney Ni | Heptylbenzene | Syn-addition on catalyst surface |

Metal-Catalyzed Functionalization of the Alkene

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the alkene position.

Wacker-Tsuji Oxidation: This reaction oxidizes an alkene to a carbonyl compound using a palladium(II) catalyst. wikipedia.orglibretexts.org For terminal alkenes, this typically produces a methyl ketone. alfa-chemistry.com The industrial Wacker process converts ethylene (B1197577) to acetaldehyde. wikipedia.org In the laboratory-scale Wacker-Tsuji oxidation, a co-oxidant like copper(II) chloride (CuCl₂) is used in the presence of oxygen to regenerate the active Pd(II) catalyst from the Pd(0) formed during the reaction. organic-chemistry.org The mechanism involves the nucleophilic attack of a water molecule on the palladium-coordinated alkene. libretexts.org The application to an internal alkene like this compound would be expected to yield a mixture of ketones, namely 1-phenylheptan-2-one (B13775243) and 1-phenylheptan-3-one.

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide to form a more substituted alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the alkene partner in this transformation. The catalytic cycle involves several key steps: libretexts.orgnih.gov

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new, more substituted alkene product and a palladium-hydride species.

Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst, completing the cycle.

Table 5: Metal-Catalyzed Functionalization of this compound

| Reaction | Catalyst System | Reactants | Potential Product(s) |

|---|---|---|---|

| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, H₂O/DMF | This compound | 1-phenylheptan-2-one and 1-phenylheptan-3-one |

| Heck Reaction | Pd(0) catalyst, Base | This compound + Aryl Halide | Substituted Styrene (B11656) Derivative |

Aromatic Ring Functionalization via Catalysis

The benzene (B151609) ring of this compound is susceptible to functionalization through various catalytic methods. The hept-2-enyl group, as an alkyl substituent, is an ortho-, para-directing group for electrophilic aromatic substitution reactions. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediates (arenium ions) formed during the substitution at these positions.

Transition metal catalysis offers powerful methods for C-H bond functionalization, providing alternatives to classical electrophilic substitutions. organic-chemistry.org Catalytic systems based on metals like palladium, rhodium, or gold can selectively activate C-H bonds on the aromatic ring for coupling with various partners. researchgate.netjst.go.jp For an alkylbenzene such as this compound, catalysts can be designed to direct substitution to specific positions, sometimes overriding the inherent directing effect of the alkyl group. While specific studies detailing the catalytic C-H functionalization of this compound are not extensively documented, the principles established for other long-chain alkylbenzenes are applicable. For instance, gold-catalyzed alkylation of aromatic rings with straight-chain substrates has been shown to proceed without rearrangement, suggesting that direct functionalization of the phenyl group in this compound is feasible under appropriate catalytic conditions. organic-chemistry.org

Mechanistic investigations into these reactions often reveal complex catalytic cycles involving steps such as oxidative addition, C-H activation (e.g., via concerted metalation-deprotonation), migratory insertion, and reductive elimination to regenerate the active catalyst. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

Radical Reactions and Polymerization Initiation Studies

The alkene moiety in this compound can participate in radical reactions. A key example is radical polymerization, a chain reaction process involving initiation, propagation, and termination steps. libretexts.orgopenstax.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), typically through heating or UV irradiation. openstax.org This initiator radical then adds across the double bond of a this compound monomer, creating a new, more stable carbon-centered radical.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly forming a long polymer chain. youtube.com In the polymerization of this compound, the addition would likely proceed in a head-to-tail fashion to maintain the most stable radical intermediate throughout the chain growth.

Termination: The growing chains are eventually terminated, most commonly through the combination of two radicals or by disproportionation. libretexts.org

The resulting polymer would feature a long carbon backbone with pendant phenylpentyl groups. The properties of such a polymer would depend on its molecular weight and tacticity. Radical polymerizations are generally versatile and can be performed with a wide variety of alkene monomers. youtube.com While specific studies on the polymerization of this compound are not prominent, its structural similarity to other alkenylbenzenes suggests it would be a viable monomer for radical polymerization. youtube.com

Oxidation and Cleavage Reactions

The double bond in this compound is a primary site for oxidation reactions. Depending on the reagents and conditions, this can lead to various products, including epoxides, diols, or complete cleavage of the carbon-carbon double bond. libretexts.org

Oxidative cleavage is a powerful transformation that breaks the alkene into two smaller carbonyl-containing fragments. libretexts.org This reaction is highly valuable in synthesis for degrading larger molecules into identifiable pieces or for producing aldehydes, ketones, or carboxylic acids. nih.gov

One of the most common methods for oxidative cleavage is ozonolysis . libretexts.orglibretexts.org In this reaction, ozone (O₃) first reacts with the double bond to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The ozonide is then cleaved under reductive or oxidative workup conditions.

Reductive Workup (e.g., using zinc/water or dimethyl sulfide): Cleavage of the ozonide from this compound would yield benzaldehyde (B42025) and pentanal.

Oxidative Workup (e.g., using hydrogen peroxide): This workup would oxidize the resulting aldehyde fragments further. Benzaldehyde would be oxidized to benzoic acid, and pentanal would be oxidized to pentanoic acid.

Other reagents can also achieve oxidative cleavage, including strong oxidants like potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions. A two-step process involving dihydroxylation (e.g., with OsO₄ or cold, dilute KMnO₄) followed by cleavage of the resulting diol with periodic acid (HIO₄) also results in gentle cleavage to aldehydes. libretexts.org More recently, catalytic methods using transition metals like manganese with molecular oxygen as the oxidant have been developed for a more environmentally friendly approach to alkene cleavage. nih.govacs.org

Table 2: Common Reagents for Oxidative Cleavage of the Alkene in this compound

| Reagent(s) | Workup | Reaction Type | Expected Products from this compound |

|---|---|---|---|

| 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Reductive | Gentle Cleavage | Benzaldehyde and Pentanal |

| 1. O₃; 2. H₂O₂ | Oxidative | Strong Cleavage | Benzoic acid and Pentanoic acid |

| KMnO₄ (hot, concentrated) | Oxidative | Strong Cleavage | Benzoic acid and Pentanoic acid |

| 1. OsO₄ (cat.), NMO; 2. HIO₄ | - | Gentle Cleavage | Benzaldehyde and Pentanal |

Advanced Spectroscopic and Analytical Research Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of hept-2-enylbenzene at the atomic level. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, which is fundamental for confirming the compound's identity and stereochemistry.

The differentiation between the (E)- and (Z)-isomers of this compound relies heavily on NMR techniques. While 1D ¹H and ¹³C NMR provide initial data, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY are crucial for unambiguous assignments and stereochemical determination. psu.edunih.gov

¹H and ¹³C NMR Spectroscopy: The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For the (E)- and (Z)-isomers of this compound, distinct differences in the chemical shifts of the olefinic protons and carbons, as well as the adjacent allylic and benzylic protons, are expected. The coupling constant (J-value) between the olefinic protons is particularly diagnostic: a large coupling constant (typically 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) indicates a cis (Z) configuration. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for (E)-Hept-2-enylbenzene in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) |

| H-1 | ~3.3-3.4 | d | J ≈ 6-7 |

| H-2 | ~5.5-5.6 | dt | J ≈ 15 (trans), 6-7 |

| H-3 | ~5.4-5.5 | dt | J ≈ 15 (trans), 6-7 |

| H-4 | ~2.0-2.1 | m | |

| H-5 | ~1.3-1.4 | m | |

| H-6 | ~1.2-1.3 | m | |

| H-7 | ~0.8-0.9 | t | J ≈ 7 |

| Aromatic-H | ~7.1-7.3 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for (E)-Hept-2-enylbenzene in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~39 |

| C-2 | ~130-132 |

| C-3 | ~128-130 |

| C-4 | ~35 |

| C-5 | ~31 |

| C-6 | ~22 |

| C-7 | ~14 |

| Aromatic C (ipso) | ~141 |

| Aromatic C (ortho) | ~128.5 |

| Aromatic C (meta) | ~128.3 |

| Aromatic C (para) | ~126 |

2D NMR Techniques for Structural Confirmation:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the molecule. acs.orgresearchgate.net For this compound, COSY would show correlations between the olefinic protons (H-2 and H-3), between H-1 and H-2, H-3 and H-4, and throughout the alkyl chain, confirming the connectivity of the heptenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals. ggcwmlibrary.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. chemicalbook.comnumberanalytics.com This is critical for connecting the different fragments of the molecule. For instance, correlations between the benzylic protons (H-1) and the aromatic carbons (ipso- and ortho-carbons) would confirm the attachment of the heptenyl chain to the phenyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is paramount for stereochemical assignment. numberanalytics.comlibretexts.orgyoutube.comnanalysis.com In the case of this compound, a strong NOE signal between the benzylic protons (H-1) and the H-3 olefinic proton would be expected for the (E)-isomer, while for the (Z)-isomer, a strong NOE would be observed between H-1 and H-2. This provides conclusive evidence for the double bond geometry. libretexts.orgmanchester.ac.uk

The heptenyl side chain of this compound is flexible, with multiple rotatable single bonds, leading to a variety of possible conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes that occur on the NMR timescale. unibas.itlibretexts.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the rate of conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventual splitting into separate signals for each conformer at the coalescence temperature and below. libretexts.orgresearchgate.net

While specific DNMR studies on this compound are not prominent in the literature, analysis of related phenylalkanes suggests that the most significant conformational equilibria would involve rotation around the C1-C2 and the C-C single bonds within the heptenyl chain. unibas.it By analyzing the temperature-dependent NMR spectra, the energy barriers (ΔG‡) for these rotational processes can be calculated, providing valuable thermodynamic data about the conformational preferences of the molecule. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone for the molecular weight determination and structural analysis of this compound through the study of its ionization and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₃H₁₈), the calculated exact mass of the molecular ion [M]⁺• is 174.14085 Da. An experimental HRMS measurement confirming this value provides strong evidence for the assigned molecular formula. jmcs.org.mx

Table 3: HRMS Data for this compound

| Formula | Calculated Exact Mass [M]⁺• (Da) |

| C₁₃H₁₈ | 174.14085 |

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the this compound molecular ion. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed structural information.

For alkylbenzenes, a characteristic fragmentation pathway involves the cleavage of the benzylic bond. core.ac.uk For this compound, this would lead to the formation of a stable tropylium (B1234903) ion at m/z 91, which is often the base peak in the mass spectra of such compounds. youtube.comcore.ac.uk Other significant fragmentation pathways would involve rearrangements and cleavages within the heptenyl chain. The McLafferty rearrangement is a common fragmentation pattern for larger alkyl chains. core.ac.uk Analysis of the fragment ions allows for the reconstruction of the molecule's structure.

Expected Major Fragment Ions for this compound:

m/z 91: Formation of the tropylium ion ([C₇H₇]⁺) through benzylic cleavage.

m/z 105: Loss of a pentyl radical ([M - C₅H₁₁]⁺).

m/z 117: Loss of a butyl radical ([M - C₄H₉]⁺).

m/z 77: Phenyl cation ([C₆H₅]⁺), formed by loss of the entire side chain. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netutm.my It is an ideal method for assessing the purity of a this compound sample and for separating and identifying its (E)- and (Z)-isomers. whitman.eduresearchgate.net

The different boiling points and polarities of the (E)- and (Z)-isomers of this compound allow for their separation on a suitable GC column (e.g., a non-polar or medium-polarity column like DB-5). whitman.edu The trans-(E)-isomer, being more linear and typically having a higher boiling point, is expected to have a longer retention time than the cis-(Z)-isomer.

Following separation by GC, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra for the separated (E)- and (Z)-isomers are generally very similar, as they are structural isomers. whitman.edu However, the combination of the retention time from the GC and the mass spectrum provides a high degree of confidence in the identification and purity assessment of each isomer in a mixture. rsc.orgutm.my

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within the this compound molecule. These methods probe the vibrational motions of atoms and bonds, which occur at characteristic frequencies.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features: the aromatic ring, the carbon-carbon double bond, and the aliphatic heptenyl chain. While a specific, fully interpreted spectrum for this compound is not widely published, its expected absorption regions can be accurately predicted based on extensive data for similar molecules like alkylbenzenes and alkenes. spectroscopyonline.comacenet.edu A vapor phase IR spectrum for (E)-hept-2-enylbenzene is noted as being available in the SpectraBase database. nih.gov

The primary vibrational modes for this compound include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹. spectroscopyonline.comacenet.edu

Aliphatic C-H Stretching: The C-H bonds of the heptenyl chain (both sp² and sp³ hybridized carbons) exhibit stretching vibrations. The vinyl C-H stretch occurs in the 3100-3000 cm⁻¹ region, often overlapping with the aromatic C-H stretches, while the stretches for the methylene (B1212753) (CH₂) and methyl (CH₃) groups are found just below 3000 cm⁻¹, in the 2965-2850 cm⁻¹ range. spectroscopyonline.comesisresearch.org

C=C Stretching: The carbon-carbon double bond of the alkene gives rise to a stretching vibration in the 1680-1630 cm⁻¹ region. spectroscopyonline.com The intensity of this peak can vary depending on the substitution pattern around the double bond. spectroscopyonline.com The aromatic ring itself has characteristic C=C stretching modes, often referred to as "ring modes," which appear in the 1630-1400 cm⁻¹ range. spectroscopyonline.com

C-H Bending (Wagging): The out-of-plane bending vibrations, or "wags," of the alkene C-H bonds are particularly diagnostic and occur in the 1000-600 cm⁻¹ region. spectroscopyonline.com The exact position can help infer the substitution pattern of the double bond. Aromatic C-H out-of-plane bending also produces strong bands in this fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Source |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Alkenyl C-H Stretch | 3100 - 3000 | C=C-H |

| Aliphatic C-H Stretch | 2965 - 2850 | -CH₂-, -CH₃ |

| Alkene C=C Stretch | 1680 - 1630 | C=C |

| Aromatic C=C Stretch | 1630 - 1400 | Benzene Ring |

| C-H Out-of-Plane Bend | 1000 - 600 | Alkene & Aromatic |

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations through the inelastic scattering of monochromatic light. While some vibrational modes may be weak or inactive in IR, they can be strong in Raman, and vice-versa. For this compound, Raman spectroscopy would be particularly effective for observing the C=C double bond and the aromatic ring stretching vibrations, as these non-polar bonds tend to produce strong Raman signals. researchgate.net For benzene, characteristic Raman peaks include the ring breathing mode around 992 cm⁻¹ and C-C stretching modes near 1586 cm⁻¹. researchgate.net Similar modes would be expected for this compound, with shifts due to the alkenyl substituent.

Electronic Absorption Spectroscopy (UV-Vis) and Fluorescence Studies

Electronic spectroscopy provides valuable information about the conjugated π-electron system of this compound, which includes the benzene ring and the adjacent carbon-carbon double bond.

UV-Vis Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions of a molecule, primarily the excitation of electrons from lower-energy molecular orbitals to higher-energy ones. For this compound, the key chromophore is the phenyl group conjugated with the C=C double bond. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). openstax.orgutoronto.ca

The expected electronic transitions are of the π → π* type. shimadzu.com

Benzene and its derivatives exhibit characteristic absorption bands. Benzene itself shows a strong absorption below 200 nm and a weaker, structured band around 255 nm. shimadzu.com

Conjugation Effect: The presence of the conjugated heptenyl group causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to non-conjugated systems. libretexts.orglibretexts.org For example, styrene (B11656) (vinylbenzene), a closely related compound, has an absorption maximum (λmax) at approximately 248 nm. photochemcad.com It is expected that this compound would exhibit a similar λmax, possibly shifted slightly depending on the full structure and solvent. The extension of the conjugated system by adding more double bonds leads to further shifts to longer wavelengths. openstax.org

| Compound | Chromophore | Expected λmax (nm) | Transition Type |

| Benzene | Aromatic Ring | ~255 | π → π |

| Styrene | Phenyl-vinyl | ~248 | π → π |

| 1,3-Butadiene | Conjugated Diene | ~217 | π → π |

| This compound | Phenyl-alkenyl | ~250-260 (estimated) | π → π |

Fluorescence Studies:

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many aromatic hydrocarbons are fluorescent. Styrene, for instance, is known to be fluorescent, with an emission peak around 307 nm when excited at 274 nm. aatbio.com Molecules with similar styrenic structures also exhibit fluorescence, although the quantum yield and emission wavelength can be highly sensitive to the molecular environment and the presence of quenching agents. mdpi.commdpi.com

Given its structure as a styrenic derivative, this compound is expected to be fluorescent. The study of its fluorescence properties, including quantum yield and decay times, could provide deeper insights into the dynamics of its excited states and its interactions with the local environment. The emission is expected to originate from the relaxation of the π* → π electronic transition.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic structure of a compound in its solid, crystalline state. While this compound is a liquid at room temperature, this technique can be applied to solid, crystalline derivatives that may be synthesized from it.

The methodology involves irradiating a single crystal of a suitable derivative with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is recorded. By analyzing the positions and intensities of the diffraction spots, a detailed three-dimensional map of the electron density within the unit cell of the crystal can be constructed. This map allows for the unambiguous determination of:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between adjacent chemical bonds.

Torsion Angles: The dihedral angles that define the conformation of the molecule, such as the orientation of the phenyl ring relative to the alkenyl chain.

Stereochemistry: The absolute configuration of chiral centers, if any are present in the derivative.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing information about non-covalent interactions like hydrogen bonding or van der Waals forces.

For this compound, obtaining a crystalline derivative—for example, through reaction to form a solid urea (B33335) clathrate, a metal complex, or another suitable adduct—would be the first step. mdpi.comnih.gov The subsequent X-ray diffraction analysis would provide definitive proof of its molecular structure and conformation in the solid state, complementing the data obtained from spectroscopic methods. nih.gov

Computational and Theoretical Chemistry Investigations

Electronic Structure Calculations (e.g., DFT, Ab Initio) for Molecular Properties

Electronic structure calculations are fundamental to computational chemistry, providing insights into the distribution of electrons within a molecule and its associated energetic and electronic properties. The two primary classes of methods for these calculations are ab initio and Density Functional Theory (DFT).

Ab initio methods, meaning "from first principles," use the fundamental laws of quantum mechanics and physical constants without relying on experimental data. wikipedia.orgchemeurope.comlibretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate, correlated methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory are often employed for higher accuracy, albeit at a greater computational cost. chemeurope.comlibretexts.org

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.orgcmu.edu Instead of calculating the complex many-electron wavefunction, DFT determines the properties of a system based on its electron density, a simpler, three-dimensional quantity. wikipedia.orgmdpi.com The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. cmu.edu

For a molecule like Hept-2-enylbenzene, these methods can be used to compute a wide range of molecular properties. A typical study might compare results from different levels of theory to assess the reliability of the predictions. acs.orgustc.edu.cn

Table 1: Hypothetical Molecular Properties of this compound Calculated at Different Levels of Theory. This table illustrates the type of data generated from electronic structure calculations. The values are representative and not based on actual published research.

| Property | Hartree-Fock (HF/6-31G) | DFT (B3LYP/6-31G) |

| Ground State Energy (Hartree) | -502.12345 | -503.45678 |

| Dipole Moment (Debye) | 0.25 | 0.21 |

| Polarizability (a.u.) | 135.4 | 142.8 |

Before molecular properties can be accurately calculated, it is crucial to determine the molecule's most stable three-dimensional structure. shodor.org Geometry optimization is a computational process that systematically alters the coordinates of the atoms in a molecule to find a structure corresponding to a minimum on the potential energy surface (PES). gmu.eduscm.com The PES is a mathematical relationship between the molecular structure and its energy. gmu.edu

For a flexible molecule like this compound, which has multiple rotatable single bonds in its heptenyl chain, there are numerous possible spatial arrangements, known as conformers. These different conformers exist as local minima on the PES. shodor.org A thorough conformational analysis is necessary to identify the most stable conformer (the global minimum) and other low-energy conformers that may be present under experimental conditions. youtube.comnih.gov This analysis involves generating a wide range of initial structures and optimizing each one to find the nearest local minimum. nih.gov

The results of a conformational search provide a conformational landscape, revealing the relative energies of different stable structures and the energy barriers between them.

Table 2: Hypothetical Relative Energies of this compound Conformers. This table shows representative data from a conformational analysis, with energies reported relative to the most stable conformer (Global Minimum).

| Conformer ID | Description of Conformation | Relative Energy (kcal/mol) |

| Conf-1 | Global Minimum (extended chain) | 0.00 |

| Conf-2 | Gauche interaction in chain | 0.85 |

| Conf-3 | Folded chain conformation | 1.52 |

| Conf-4 | Kinked chain conformation | 2.10 |

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comtaylorandfrancis.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. ossila.com A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be more easily excited.

For this compound, the HOMO is expected to have significant electron density on the electron-rich π-systems of the benzene (B151609) ring and the C=C double bond. The LUMO would likely be an antibonding π* orbital, also distributed over these regions. Analyzing the shapes and energies of these orbitals helps predict how this compound will behave in chemical reactions, such as electrophilic additions or cycloadditions.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound. This table illustrates the typical output from an FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -8.52 | Highest Occupied Molecular Orbital |

| LUMO | -0.45 | Lowest Unoccupied Molecular Orbital |

| Gap | 8.07 | Energy difference between HOMO and LUMO |

The distribution of electrons in a molecule is rarely uniform. An electrostatic potential (ESP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.orgscribd.comlibretexts.org It is created by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.orgdeeporigin.com

ESP maps are color-coded to represent different regions of electrostatic potential. libretexts.orglibretexts.orgavogadro.cc

Red indicates regions of most negative potential, which are electron-rich and prone to attack by electrophiles.

Blue indicates regions of most positive potential, which are electron-poor and susceptible to attack by nucleophiles.

Green and yellow represent regions of intermediate or neutral potential.

For this compound, the ESP map would be expected to show negative potential (red/yellow) above and below the plane of the benzene ring and around the C=C double bond, due to the high density of π-electrons. The hydrogen atoms and the saturated alkyl part of the chain would likely show regions of slight positive potential (green/blue). This visualization is invaluable for understanding non-covalent interactions, such as how this compound might interact with other molecules, solvents, or biological receptors. deeporigin.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. rsc.orggrnjournal.usmdpi.com By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. ucsb.edu This provides a step-by-step understanding of how a reaction proceeds, including the energetics that govern its rate and selectivity. grnjournal.us

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. github.io It is a saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. shodor.org

Computationally, locating a transition state is more complex than finding an energy minimum. Specialized algorithms are used to search for these saddle points. A key verification of a true transition state is a vibrational frequency analysis, which should yield exactly one imaginary frequency. github.io The motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate, leading from reactants to products. github.io

Once the structures of the reactants and the transition state have been optimized, the energy difference between them can be calculated. This difference is the activation energy or energy barrier (Ea or ΔG‡), which is the minimum energy required for the reaction to occur and is a primary determinant of the reaction rate. nih.govnih.gov

Table 4: Hypothetical Energy Profile for Electrophilic Addition of HBr to this compound. This table provides an example of the energetic data calculated for a reaction mechanism.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + HBr | 0.00 |

| Transition State | Structure leading to carbocation intermediate | +15.2 |

| Intermediate | Secondary carbocation | +5.6 |

| Product | 3-Bromoheptylbenzene | -12.5 |

Most chemical reactions are carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. rsc.orgucsb.eduacs.org Solute-solvent interactions can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy barriers of a reaction. rsc.orgnih.gov

Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ucsb.edunih.gov The solute is placed in a cavity within this continuum, and the model calculates the average electrostatic interaction between the solute and the solvent. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. ucsb.eduacs.org This allows for the modeling of specific, short-range interactions like hydrogen bonding. While more computationally demanding, this method can be crucial for reactions where specific solvent molecules play a direct role in the mechanism. acs.org

By calculating the energy barriers for a reaction of this compound in the gas phase and in various solvents, computational chemists can predict and rationalize the influence of the reaction environment.

Table 5: Hypothetical Solvent Effect on the Activation Energy (Ea) for a Reaction of this compound. This table illustrates how the calculated energy barrier for a hypothetical reaction might change with the solvent environment.

| Solvent | Dielectric Constant (ε) | Calculated Ea (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Hexane | 1.9 | 24.5 |

| Ethanol (B145695) | 24.5 | 21.3 |

| Water | 80.1 | 20.1 |

Based on the conducted research, there is no specific scientific literature available detailing the computational and theoretical chemistry investigations for the compound "this compound" within the scope of the requested outline. Searches for spectroscopic property simulations (NMR, UV-Vis, IR), non-linear optical (NLO) property predictions, and molecular dynamics simulations for this particular molecule did not yield any dedicated studies.

Computational chemistry is a powerful tool for predicting molecular properties. Density Functional Theory (DFT) is a common method for simulating spectroscopic data. researchgate.netmdpi.com For instance, Time-Dependent DFT (TD-DFT) is often used to predict UV-Vis spectra by calculating excitation energies and oscillator strengths. mdpi.comgaussian.com Infrared (IR) and Raman spectra simulations are also typically performed using DFT to determine vibrational frequencies. researchgate.net Similarly, various computational methods exist for the prediction of NMR chemical shifts. nmrdb.org

The investigation of non-linear optical (NLO) properties through computational methods is an active area of research, often employing techniques like DFT and Hartree-Fock methods to calculate hyperpolarizabilities (β). nih.govuclouvain.be These studies help in understanding the potential of molecules for applications in photonics and optoelectronics by correlating molecular structure with NLO response. analis.com.my

Molecular dynamics (MD) simulations are utilized to study the dynamic behavior of molecules, providing insights into their conformational changes and interactions with their environment over time. okayama-u.ac.jpnih.gov These simulations are valuable for understanding the macroscopic properties of substances based on their microscopic behavior. acs.orgnih.gov

While these computational methods are well-established and widely applied to a variety of organic molecules, specific research applying them to "this compound" is not present in the available scientific literature. Therefore, no data tables or detailed research findings for the requested subsections can be provided.

Applications of Hept 2 Enylbenzene and Its Derivatives in Advanced Organic Synthesis and Materials Science Research

Precursors in Complex Molecule Synthesis

The dual reactivity of the alkenyl and aryl moieties in hept-2-enylbenzene allows it to serve as a versatile precursor in the synthesis of more complex molecular architectures. The double bond can undergo a wide array of transformations, including epoxidation, hydrogenation, hydroformylation, and metathesis, to introduce new functional groups. The benzene (B151609) ring is amenable to electrophilic substitution reactions, enabling the introduction of substituents that can fundamentally alter the molecule's properties or provide handles for further synthetic elaboration.

Analogous to naturally occurring alkenylbenzenes like safrole and eugenol (B1671780), which are starting materials for biologically active compounds and natural products, this compound can be envisioned as a foundational element in multi-step synthetic sequences. researchgate.net For instance, the transformation of eugenol and safrole into hydroxychavicol demonstrates how the core alkenylbenzene structure can be chemically modified to produce valuable fine chemicals. ugm.ac.idresearchgate.net The synthesis of complex molecules often involves the strategic assembly of smaller, functionalized fragments, and this compound represents a readily available C13 building block for such endeavors. nih.govdartmouth.edu

Monomers for Polymerization Studies and Advanced Materials

The presence of a polymerizable double bond positions this compound as a monomer for creating polymers with tailored properties. The long heptenyl chain can impart flexibility and hydrophobicity to the polymer backbone, while the phenyl group contributes to thermal stability and can be functionalized post-polymerization.

This compound can potentially undergo free-radical polymerization, a common method for producing high-molecular-weight polymers. uliege.be In a typical process, a radical initiator like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) would be used to initiate the chain-growth process. libretexts.org The propagating radical would add across the double bond of the this compound monomer, creating a new radical at the more stable benzylic or secondary carbon position, which then continues the chain.

The polymerization of structurally related monomers provides a framework for understanding this process. For example, studies on the polymerization of other long-chain alkyl functional groups have shown their utility in creating materials with specific properties like hydrophobicity. nih.gov Research into the polymerization of natural alkenylbenzenes like safrole, often after modification of the double bond (e.g., epoxidation followed by ring-opening polymerization), highlights the versatility of this class of monomers in creating novel polyethers. nih.govrsc.org

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Initiator | Chemical species that starts the radical chain reaction. | AIBN, Benzoyl Peroxide (BPO) |

| Solvent | Medium in which the polymerization is conducted. | Toluene, Dichloromethane |

| Temperature | Reaction temperature, affects initiation and propagation rates. | 60-90 °C |

| Monomer Reactivity | The susceptibility of the monomer's double bond to radical attack. Influenced by steric and electronic factors. | Moderate (expected for a non-styrenic internal alkene) |

Modern synthetic polymer chemistry increasingly relies on controlled radical polymerization (CRP) techniques to produce polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. nih.gov Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymerization process. sigmaaldrich.comnih.gov

The application of these techniques to this compound would allow for the synthesis of advanced materials. For instance, ATRP could be used to create well-defined homopolymers or block copolymers where this compound constitutes one of the blocks. sigmaaldrich.com RAFT polymerization is known for its tolerance of a wide variety of functional monomers, suggesting its suitability for polymerizing this compound and its derivatives to create polymers with high end-group fidelity. ethz.ch The controlled polymerization of long-chain alkyl glycidyl (B131873) ethers to form thermo-responsive gels serves as an example of how monomers with long alkyl chains can be used to create sophisticated, functional materials. rsc.org

Ligands in Organometallic Catalysis Design

The alkene and aryl groups of this compound and its derivatives can act as ligands, binding to metal centers to form organometallic complexes. wikipedia.org The interaction between a metal and an alkene is typically described by the Dewar-Chatt-Duncanson model, involving sigma-donation from the alkene's π-orbital to the metal and π-backbonding from the metal's d-orbitals to the alkene's π*-antibonding orbital. wikiversity.org

Complexes featuring ω-alkenyl ligands, where a double bond is tethered to a metal via an alkyl chain, have been synthesized and studied for their reactivity and catalytic applications. illinois.edu Derivatives of this compound could be designed to act as chelating ligands, where both the double bond and another donor atom on the molecule coordinate to the metal center, enhancing stability. Such complexes are intermediates in numerous catalytic reactions, including polymerization, hydrogenation, and hydroformylation. wikipedia.org Furthermore, the synthesis of metal-carbene and alkylidene complexes, which are key catalysts in olefin metathesis, often involves precursors with alkenyl moieties. ilpi.comgoogle.com

Intermediates in Fine Chemical Production Research

In the fine chemical industry, intermediates are the crucial building blocks for high-value products like pharmaceuticals, agrochemicals, and fragrances. nbinno.comscispace.com Benzene derivatives with functionalized alkyl chains are particularly important. The chemical reactivity of this compound makes it a promising intermediate. For example, oxidation of the double bond could yield aldehydes or carboxylic acids, while reactions on the aromatic ring could introduce directing groups for further substitutions.

The use of safrole and eugenol as starting materials for the synthesis of agrochemicals and pharmaceuticals provides a direct parallel. researchgate.net These natural products are valued as synthons because their inherent structure provides a head start in the synthesis of more complex target molecules. Similarly, this compound can be considered a versatile platform molecule, from which a variety of more complex, high-value fine chemicals could be derived through established synthetic methodologies.

Natural Occurrence and Biosynthetic Research of Heptenyl Substituted Aromatic Compounds

Isolation and Structural Elucidation from Biological Sources

The isolation of heptenyl-substituted aromatic compounds from biological sources is a multi-step process that relies on modern chromatographic and spectroscopic techniques. The rhizomes of plants from the Zingiberaceae family, such as ginger (Zingiber officinale), turmeric (Curcuma longa), and lesser galangal (Alpinia officinarum), are particularly rich sources of these molecules. nih.govsci-hub.se

The general procedure begins with the extraction of the plant material, often using solvents like ethanol (B145695) or ethyl acetate. This crude extract, containing a complex mixture of metabolites, is then subjected to various chromatographic techniques to separate the components. Methods such as silica (B1680970) gel chromatography and preparative thin-layer chromatography are commonly employed for fractionation. sci-hub.se High-performance liquid chromatography (HPLC) is often used for the final purification of individual compounds.

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. hebmu.edu.cn Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is used to determine the compound's precise molecular formula. sci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the detailed atomic framework. One-dimensional (1D) NMR techniques (¹H and ¹³C NMR) provide information about the types and numbers of protons and carbons, while two-dimensional (2D) NMR experiments establish the connectivity between them. hebmu.edu.cn Techniques like H,H-COSY (Correlation Spectroscopy) are used to identify adjacent protons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range connections between protons and carbons, which is essential for assembling the complete structure of the heptenyl chain and confirming its attachment to the aromatic rings. sci-hub.se

A study on the rhizomes of Zingiber officinale led to the isolation of several diarylheptanoids. sci-hub.se For example, the structures of 5-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one and its isomer were distinguished through careful analysis of their HMBC and H,H-COSY spectra. sci-hub.se In another investigation of fresh ginger rhizome, liquid chromatography combined with mass spectrometry (LC/ESI-MS/MS) enabled the identification of 26 different diarylheptanoids, 15 of which were previously unreported. researchgate.net

Below is a table of representative heptenyl-substituted aromatic compounds isolated from natural sources.

| Compound Name | Natural Source | Family | Reference |

| (5S)-5-acetoxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-heptan-3-one | Zingiber officinale (Ginger) | Zingiberaceae | sci-hub.se |

| Curcumin | Curcuma longa (Turmeric) | Zingiberaceae | nih.govwikipedia.org |

| Myricanone | Myrica rubra (Chinese bayberry) | Myricaceae | wikipedia.org |

| Ostryopsitriol | Ostryopsis nobilis | Betulaceae | wikipedia.org |

| Acerogenin M | Acer nikoense (Nikko maple) | Sapindaceae | wikipedia.org |

Investigation of Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of heptenyl-substituted aromatic compounds, particularly diarylheptanoids, is a complex process that combines elements from two major metabolic pathways: the phenylpropanoid pathway and the polyketide pathway. researchgate.net The entire biosynthetic route has been studied in plants like ginger and turmeric. researchgate.net

The pathway begins with the amino acid L-phenylalanine. A series of enzymes, including Phenylalanine ammonia (B1221849) lyase (PAL) , Cinnamate 4-hydroxylase (C4H) , and 4-coumarate:CoA ligase (4CL) , convert L-phenylalanine into activated phenylpropanoid units, such as 4-coumaroyl-CoA or feruloyl-CoA. researchgate.net These molecules provide the aromatic rings and the first three carbons (C6-C3 unit) of the final structure.

The core of the diarylheptanoid scaffold is then assembled by a class of enzymes known as Type III Polyketide Synthases (PKSs) . researchgate.netpnas.org These enzymes catalyze the condensation of the phenylpropanoid starter unit with malonyl-CoA, which serves as the extender unit to build the carbon chain.

Research has identified specific enzymes responsible for this assembly. In turmeric (Curcuma longa), the process involves two different PKSs acting in tandem: a diketide-CoA synthase (DCS) and a Curcumin Synthase (CURS) . pnas.orggenome.jp The CURS enzyme catalyzes the final condensation step to form the diarylheptanoid structure. pnas.org In contrast, a single enzyme, Curcuminoid Synthase (CUS) , found in rice (Oryza sativa), can perform the entire one-pot condensation of two 4-coumaroyl-CoA molecules with one malonyl-CoA molecule to produce the diarylheptanoid scaffold of bisdemethoxycurcumin. pnas.orggenome.jp The crystal structure of CUS reveals a uniquely large active-site cavity capable of holding the intermediates for the full reaction sequence. pnas.org

The proposed general biosynthetic pathway is as follows:

Phenylpropanoid Pathway : L-Phenylalanine is converted to an activated starter molecule like 4-coumaroyl-CoA or feruloyl-CoA. researchgate.net

Polyketide Extension : A Type III PKS enzyme catalyzes the condensation of the starter molecule with one or more molecules of malonyl-CoA to extend the carbon chain. researchgate.netpnas.org

Scaffold Formation : A second condensation with another phenylpropanoid unit, followed by cyclization and aromatization reactions catalyzed by the PKS, results in the final C6-C7-C6 diarylheptanoid backbone. pnas.org

The diversity of diarylheptanoids found in nature arises from different combinations of starter and extender units and subsequent modifications (e.g., hydroxylation, methylation) to the basic skeleton. researchgate.net

Chemo-Enzymatic and Biomimetic Synthesis of Natural Product Analogs

The intricate structures and biosynthetic pathways of natural products like heptenyl-substituted aromatics have inspired chemists to develop synthetic strategies that leverage biological principles. These approaches, known as chemo-enzymatic and biomimetic synthesis, aim to replicate nature's efficiency in the laboratory. uzh.chnih.gov